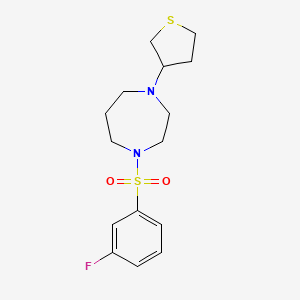

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the diazepane family, which is known for its potential therapeutic applications. The synthesis of this compound is challenging, and several methods have been developed to obtain it in high yield and purity.

Scientific Research Applications

Synthesis and Properties for Fuel-Cell Applications

A study by Bae, Miyatake, and Watanabe (2009) discussed the synthesis of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, using compounds like Bis(4-fluorophenyl)sulfone (FPS) as comonomers. These copolymers showed high proton conductivity and mechanical properties, suggesting potential for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones

Banfi et al. (2007) presented a method for the synthesis of diazepane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach efficiently generated 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Electrophilic Fluorinating Agents

Research by Banks et al. (1996) involved the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts as electrophilic fluorinating agents. These salts were generated through direct fluorination of monoquaternary salts, indicating potential in selective electrophilic fluorination (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1996).

Fluorinated Sulfonated Polytriazoles

Singh et al. (2014) synthesized a series of fluorinated sulfonated polytriazoles, demonstrating high molecular weights, solubility, film-forming capabilities, and stability. These properties make them suitable as proton exchange membranes in fuel cells (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).

Proton Exchange Membranes for Fuel Cells

Kim, Robertson, and Guiver (2008) developed comb-shaped poly(arylene ether sulfone)s using sulfonated 4-fluorobenzophenone. These copolymers exhibited high proton conductivity, making them viable for use as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).

Sequential Migration of Sulfonyl Groups

Heo et al. (2020) described the sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines. This was achieved through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).

properties

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2S2/c16-13-3-1-4-15(11-13)22(19,20)18-7-2-6-17(8-9-18)14-5-10-21-12-14/h1,3-4,11,14H,2,5-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAZBDRSVJVEFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)F)C3CCSC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2405261.png)

![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)